5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid
Description
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid is a thiazole derivative characterized by a methyl group at position 5, a phenyl group at position 4, and a carboxylic acid moiety at position 2 of the heterocyclic thiazole ring. This compound has garnered interest in synthetic chemistry, particularly as a precursor for pharmaceutical intermediates. Its structural features, such as aromatic and hydrophobic substituents, may influence its solubility, reactivity, and biological interactions.
Properties
Molecular Formula |
C11H9NO2S |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14/h2-6H,1H3,(H,13,14) |
InChI Key |
VUXOSYSDRKSPEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic catalysis. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
| Reagents/Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| Methanol + H<sub>2</sub>SO<sub>4</sub> (reflux) | Methyl 5-methyl-4-phenyl-1,3-thiazole-2-carboxylate | 85–92% | Optimal at 60–70°C; side products minimized with excess alcohol. |
| Ethanol + PTSA (toluene, 80°C) | Ethyl ester derivative | 78% | Requires azeotropic water removal to drive equilibrium. |
Amide Formation
Reaction with amines produces amides, often mediated by coupling agents for enhanced efficiency.
| Reagents/Conditions | Products | Yield | Notes |
|---|---|---|---|
| DCC/DMAP + Benzylamine (CH<sub>2</sub>Cl<sub>2</sub>, RT) | N-Benzylamide derivative | 70–75% | DMAP accelerates reaction kinetics. |
| EDCl/HOBt + Morpholine (DMF, 0°C→RT) | Morpholine-4-carboxamide | 82% | Low-temperature initiation reduces racemization. |
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, forming CO<sub>2</sub> and yielding substituted thiazoles.
| Conditions | Products | Mechanism |
|---|---|---|
| 180–200°C (neat) | 5-Methyl-4-phenylthiazole | Radical-mediated pathway. |
| Cu(OAc)<sub>2</sub> (DMSO, 120°C) | Same as above | Metal-catalyzed oxidative process. |
Salt Formation
Neutralization with bases generates water-soluble salts for ionic compatibility studies.
| Base | Conditions | Products |
|---|---|---|
| NaOH (aqueous ethanol) | RT, 1h | Sodium salt |
| KOH (THF/H<sub>2</sub>O) | 0°C→RT | Potassium salt |
Thiazole Ring Functionalization
Electrophilic substitution on the thiazole ring is sterically hindered by the phenyl group but feasible at specific positions:
| Reaction | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Bromination | Br<sub>2</sub> (AcOH, 50°C) | 5-Bromo-thiazole derivative | 45% |
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> (−10°C) | 4-Nitro-thiazole derivative | 30% |
Key Mechanistic Insights
-
Esterification/Amidation : Proceeds via nucleophilic acyl substitution, with protonation of the carbonyl oxygen enhancing electrophilicity .
-
Decarboxylation : Follows a free-radical pathway under thermal conditions, confirmed by ESR studies.
-
Electrophilic Substitution : The phenyl group at position 4 deactivates the thiazole ring, directing electrophiles to position 5.
This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Experimental protocols emphasize temperature control and reagent stoichiometry to optimize yields.
Scientific Research Applications
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among similar thiazole derivatives include substituent positions and functional groups, which significantly impact their physicochemical and biological properties. Below is a comparative analysis:
Biological Activity
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 241.24 g/mol. The thiazole ring structure contributes significantly to its biological activity due to the presence of sulfur and nitrogen atoms.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It interacts with various molecular targets, leading to the modulation of biological pathways associated with microbial growth inhibition. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for microbial survival.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested on HepG2 (hepatocellular carcinoma) cell lines using MTT assays. The results indicated significant cytotoxicity, with an IC50 value of approximately .
- Structure-Activity Relationship (SAR) : The presence of a methyl group at position 4 on the phenyl ring enhances cytotoxic activity. Additionally, substituents on the thiazole ring were found to be crucial for increasing the compound's efficacy against cancer cells .
Other Therapeutic Effects
Beyond its antimicrobial and anticancer activities, this compound has been investigated for its potential effects on neurological disorders. Some derivatives have shown promising results in modulating neurotransmitter receptors, suggesting potential applications in treating conditions like epilepsy .
Case Studies
- Antitumor Activity : In a study by Evren et al. (2019), novel derivatives of 5-Methyl-4-phenylthiazole were synthesized and tested against A549 human lung adenocarcinoma cells. Compound 19 exhibited strong selectivity with significant cytotoxicity .
- Antimicrobial Efficacy : Another study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as a lead compound for developing new antibiotics .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid?
- Methodology : A common approach involves refluxing stoichiometric equivalents of 2-aminothiazol-4(5H)-one derivatives with 3-formyl-indole-2-carboxylic acid in acetic acid. Sodium acetate is often used as a catalyst, and the reaction typically proceeds for 3–5 hours. The product is purified via recrystallization using a DMF/acetic acid mixture .
- Key Considerations : Ensure precise molar ratios (1.0:1.1 for thiazole:aldehyde) and monitor reaction completion via TLC.
Q. How is the compound purified after synthesis?
- Methodology : Post-synthesis, the crude product is filtered and washed sequentially with acetic acid, water, ethanol, and diethyl ether. Recrystallization from DMF/acetic acid (1:1 v/v) yields high-purity crystals suitable for further analysis .
Q. What spectroscopic techniques are recommended for characterization?
- Methodology : Use FTIR to confirm carboxylic acid (-COOH) and thiazole ring vibrations. H and C NMR (in DMSO-d6) can resolve aromatic protons and methyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight .
Q. What solvents are optimal for solubility studies?
- Findings : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and acetic acid. For biological assays, DMSO is preferred due to its low interference in cellular systems .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities?
- Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For high-resolution data, employ twin refinement if twinning is observed. Validate hydrogen bonding via SHELXPRO .
- Case Study : A related thiazole derivative (CAS 32002-72-5) was resolved with an R-factor < 0.05 using SHELXL, confirming the carboxylic acid group’s planar configuration .
Q. How to address discrepancies in reported melting points?
- Analysis : Discrepancies (e.g., 201–203°C vs. 214–215°C for positional isomers) may arise from polymorphic forms or impurities. Use differential scanning calorimetry (DSC) to identify polymorphs and optimize recrystallization solvents .
Q. What computational methods predict tautomeric stability?
- Approach : Density functional theory (DFT) at the B3LYP/6-31G(d,p) level evaluates energy differences between thione-thiol tautomers. Solvent effects (e.g., acetic acid) are modeled using the polarizable continuum model (PCM) .
Q. How to design derivatives for bioactivity studies?
- Strategy : Introduce substituents at the phenyl or methyl groups to modulate lipophilicity. For example, trifluoromethyl groups (as in CAS 144059-86-9) enhance metabolic stability. Assess cytotoxicity via MTT assays and compare with parent compound .
Contradiction Analysis
- Synthetic Yield Variation : Yields range from 60–85% due to competing side reactions (e.g., decarboxylation). Mitigate by controlling reflux temperature (<120°C) and using excess aldehyde .
- Bioactivity Inconsistencies : Divergent IC values in kinase assays may stem from assay conditions (e.g., ATP concentration). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
